molecular formula C15H13NO2 B110191 Acetamide, N-(8-hydroxy-9H-fluoren-2-yl)- CAS No. 101020-76-2

Acetamide, N-(8-hydroxy-9H-fluoren-2-yl)-

Cat. No. B110191
M. Wt: 239.27 g/mol
InChI Key: UPRACZYHTIBSGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Acetamide, N-(8-hydroxy-9H-fluoren-2-yl)-” is a chemical compound with the molecular formula C15H13NO2 . It is also known by other names such as Acetohydroxamic acid, N-fluoren-2-yl-, N-Hydroxy-AAF, N-Hydroxy-N-(2-fluorenyl)acetamide, and N-Hydroxy-2-(acetylamino)fluorene .


Molecular Structure Analysis

The molecular structure of “Acetamide, N-(8-hydroxy-9H-fluoren-2-yl)-” consists of 15 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C15H13NO2/c1-10(17)16(18)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9,18H,8H2,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of “Acetamide, N-(8-hydroxy-9H-fluoren-2-yl)-” is 239.2692 . Unfortunately, other physical and chemical properties like boiling point, melting point, solubility, etc., were not available in the sources I found.

properties

IUPAC Name

N-(8-hydroxy-9H-fluoren-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-9(17)16-11-5-6-12-10(7-11)8-14-13(12)3-2-4-15(14)18/h2-7,18H,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRACZYHTIBSGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10143679
Record name Acetamide, N-(8-hydroxy-9H-fluoren-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10143679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-(8-hydroxy-9H-fluoren-2-yl)-

CAS RN

101020-76-2
Record name Acetamide, N-(8-hydroxy-9H-fluoren-2-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101020762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(8-hydroxy-9H-fluoren-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10143679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.